molecular formula C14H17N3OS2 B2764913 3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097893-42-8

3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

Cat. No.: B2764913
CAS No.: 2097893-42-8
M. Wt: 307.43
InChI Key: ACVQQCRHQJYZLZ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a urea-based heterocyclic compound featuring dual thiophene substituents linked via a pyrrolidine scaffold. The molecule combines a urea backbone with thiophene rings at positions 2 and 3, which are known to influence electronic properties and biological interactions. Its synthesis typically involves multi-step reactions, including condensation of thiophene derivatives with functionalized pyrrolidine intermediates, followed by urea bond formation.

Properties

IUPAC Name

1-thiophen-2-yl-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c18-14(16-13-2-1-6-20-13)15-12-3-5-17(9-12)8-11-4-7-19-10-11/h1-2,4,6-7,10,12H,3,5,8-9H2,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVQQCRHQJYZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=CS2)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea typically involves the following steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Attachment of Thiophene Groups: The thiophene groups are introduced via a substitution reaction, often using thiophene derivatives and appropriate catalysts.

    Urea Formation: The final step involves the reaction of the pyrrolidine-thiophene intermediate with an isocyanate or a urea derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the urea or pyrrolidine moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene rings.

    Reduction: Modified urea or pyrrolidine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene rings and urea moiety enable it to form hydrogen bonds and π-π interactions with target molecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Benzofuran/Pyridine : Thiophene’s electron-rich sulfur atoms may enhance π-π stacking or metal coordination compared to benzofuran (oxygen-containing) or pyridine (nitrogen-containing) systems .
  • Urea vs. Thiourea : Urea derivatives generally exhibit lower toxicity and better solubility than thioureas, though thioureas (e.g., ) show stronger urease inhibition due to sulfur’s nucleophilicity .

Biological Activity

The compound 3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a member of the thiourea family, known for its diverse biological activities. Thioureas have garnered attention in medicinal chemistry for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is represented as follows:

PropertyValue
Molecular FormulaC₁₃H₁₃N₃OS₂
Molecular Weight273.37 g/mol
IUPAC Name3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

Synthesis

The synthesis of thiourea derivatives typically involves the reaction of isocyanates with amines. For this compound, a method involving thiophenes and pyrrolidine derivatives was utilized, yielding high purity and good yields under optimized conditions. The synthetic route often includes purification steps such as crystallization or chromatography to ensure the isolation of the desired product.

Anticancer Properties

Research has indicated that thiourea derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. A recent investigation highlighted that certain thiourea derivatives reduced the viability of U937 cells with an IC50 value in the low micromolar range (16.23 μM), showcasing their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of thioureas have been well-documented. Compounds similar to 3-(Thiophen-2-yl)-1-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes like DNA gyrase .

Anti-inflammatory Effects

Thiourea compounds have also shown promise in anti-inflammatory applications. They may act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways. For example, some derivatives have been reported to lower levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects .

Case Study 1: Anticancer Activity

In a study focused on the antiproliferative effects of thiourea derivatives, researchers synthesized a series of compounds and evaluated their cytotoxicity against several cancer cell lines. The compound exhibited notable activity against U937 cells, with a significant reduction in cell viability compared to controls (IC50 = 16.23 μM) .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of thiourea derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL depending on the specific derivative tested .

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